molecular formula C13H19NO3S2 B2548702 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide CAS No. 2415532-97-5

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide

Cat. No. B2548702
CAS RN: 2415532-97-5
M. Wt: 301.42
InChI Key: YARLMRVVOBVHQU-UHFFFAOYSA-N
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Description

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide, also known as DT56a, is a novel compound that has been extensively studied for its potential therapeutic applications. It is a synthetic derivative of a natural product found in the marine sponge Dysidea fragilis. DT56a has been shown to have a wide range of biological activities, including anti-inflammatory, anti-cancer, and neuroprotective effects.

Scientific Research Applications

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide has been extensively studied for its potential therapeutic applications. It has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Mechanism of Action

The mechanism of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide is not fully understood. However, it is believed to act by inhibiting the NF-κB pathway, which is a key regulator of inflammation and cancer. This compound also activates the p38 MAPK pathway, which is involved in cell survival and proliferation. In addition, this compound has been shown to inhibit the activity of the enzyme HDAC, which is involved in the regulation of gene expression.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also has anti-cancer effects by inducing apoptosis in cancer cells and inhibiting tumor growth. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, there are some limitations to using this compound in lab experiments. It is a complex molecule that requires a multi-step synthesis process, which can be time-consuming and expensive. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.

Future Directions

There are several future directions for research on N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide. One direction is to further elucidate its mechanism of action, which could lead to the development of more effective therapeutics. Another direction is to explore its potential applications in other areas, such as cardiovascular disease and diabetes. Finally, there is a need for more studies on the safety and toxicity of this compound, which will be important for its eventual clinical use.

Synthesis Methods

N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide is a complex molecule that requires a multi-step synthesis process. The first step involves the preparation of the key intermediate, 6-hydroxy-1,4-dithiepan-6-ol, which is obtained from the reaction of 2,3-dichloro-5,6-dicyano-1,4-benzoquinone with 1,3-propanedithiol. This intermediate is then converted to this compound through a series of reactions involving oxidation, protection, and deprotection steps.

properties

IUPAC Name

N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]-2,5-dimethylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO3S2/c1-9-5-11(10(2)17-9)12(15)14-6-13(16)7-18-3-4-19-8-13/h5,16H,3-4,6-8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YARLMRVVOBVHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NCC2(CSCCSC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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